2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with various cellular targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, influencing many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride plays a crucial role in several biochemical reactions. It has been identified as a positive allosteric modulator of the GABA A receptor, which is essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound interacts with proton pumps, aromatase enzymes, and cyclooxygenase enzymes, influencing various physiological processes. The interactions with these enzymes are primarily through binding to their active sites, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving the GABA A receptor, which affects neuronal excitability and synaptic transmission . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the GABA A receptor at a site distinct from the endogenous ligand, enhancing the receptor’s response to GABA and increasing chloride ion influx, which hyperpolarizes the neuron and reduces excitability . Additionally, this compound inhibits the activity of aromatase and cyclooxygenase enzymes by binding to their active sites, thereby reducing the synthesis of estrogens and prostaglandins, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can cause sedation, motor impairment, and other toxic effects, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine . The compound also interacts with cofactors such as NADPH and FAD, which are essential for its biotransformation . These interactions can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also transported by specific membrane transporters and binding proteins, which facilitate its uptake and distribution within different tissues . Its localization and accumulation in specific tissues can influence its pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles . These modifications can affect its stability, activity, and overall function within the cell .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZPVTYDITOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736851 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485402-39-9, 1159011-01-4 | |
Record name | 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485402-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.